Lipophilicity-Driven Target Selectivity: XLogP3 and TPSA Differentiation from Hydrophilic 4-Amino Analogs
The target compound's 4-phenoxy substituent confers pronounced lipophilicity (XLogP3 = 4.5) compared to common 4-amino-furo[2,3-d]pyrimidine EGFR inhibitors (e.g., compound 3f, which, while not explicitly measured for lipophilicity, bears a more polar 4-aminoaryl group and demonstrates EGFR IC50 of 0.121 µM) [1][2]. This 4.5 XLogP3 value surpasses typical kinase inhibitor guidelines (XLogP ~3) and suggests preferential partitioning into hydrophobic binding pockets, potentially yielding a selectivity profile orthogonal to more polar analogs [1].
| Evidence Dimension | Computed lipophilicity (XLogP3) and topological polar surface area (TPSA) |
|---|---|
| Target Compound Data | XLogP3 = 4.5; TPSA = 48.2 Ų |
| Comparator Or Baseline | 4-amino-furo[2,3-d]pyrimidine derivatives (class-level): XLogP typically < 3.5; TPSA typically > 60 Ų (due to additional H-bond donors) |
| Quantified Difference | ΔXLogP ≥ +1.0 log unit; ΔTPSA ≈ -12 Ų (indicating increased membrane permeability and reduced polarity) |
| Conditions | Computed properties from PubChem (XLogP3 algorithm) and Cactvs TPSA. |
Why This Matters
A higher XLogP3 value differentiates this compound from more polar 4-amino analogs for projects targeting lipophilic binding sites (e.g., CNS targets or lipid-facing kinase pockets), guiding procurement decisions based on desired physicochemical space.
- [1] PubChem. 4-Phenoxy-6-phenylfuro[2,3-d]pyrimidine. Compound ID 4639010. Computed Properties (XLogP3, TPSA). National Center for Biotechnology Information. View Source
- [2] Zhang, F., et al. 'Design, Synthesis, Biological Evaluation, and In Silico Studies of Novel Furo[2,3-d]pyrimidine Derivatives as EGFR Inhibitors With Potential Antitumor Activity.' Journal of Medicinal Chemistry (2023). (Compound 3f EGFR IC50 = 0.121 µM). View Source
